molecular formula C12H15ClO B13800482 4-Chloro-2',5'-dimethylbutyrophenone CAS No. 71526-84-6

4-Chloro-2',5'-dimethylbutyrophenone

Cat. No.: B13800482
CAS No.: 71526-84-6
M. Wt: 210.70 g/mol
InChI Key: RLXPXHOSBRQERJ-UHFFFAOYSA-N
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Description

4-chloro-1-(2,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO It is a chlorinated ketone that features a butanone backbone substituted with a 2,5-dimethylphenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 2,5-dimethylbenzene (p-xylene) and 4-chlorobutanoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature of around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one follows a similar synthetic route but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 4-chloro-1-(2,5-dimethylphenyl)butanoic acid.

    Reduction: 4-chloro-1-(2,5-dimethylphenyl)butanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-chloro-1-(2,5-dimethylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the chlorine atom and the ketone group enhances its reactivity, allowing it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(4-methoxy-2,5-dimethylphenyl)butan-1-one: Similar structure with a methoxy group instead of a hydrogen atom on the aromatic ring.

    4-chloro-1-(2,4-dimethylphenyl)butan-1-one: Similar structure with different positions of the methyl groups on the aromatic ring.

Uniqueness

4-chloro-1-(2,5-dimethylphenyl)butan-1-one is unique due to the specific positioning of the chlorine atom and the 2,5-dimethylphenyl group, which influences its chemical reactivity and potential applications. The compound’s structure allows for selective reactions that may not be possible with other similar compounds.

Properties

CAS No.

71526-84-6

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-1-(2,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

RLXPXHOSBRQERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCl

Origin of Product

United States

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